The synthesis of methyl 4-[(cyclopentylamino)methyl]benzoate can be accomplished through several methods:
Methyl 4-[(cyclopentylamino)methyl]benzoate has potential applications in various fields:
Several compounds share structural similarities with methyl 4-[(cyclopentylamino)methyl]benzoate. Here are some notable examples:
| Compound Name | Structure Features | Unique Attributes |
|---|---|---|
| Methyl benzoate | Simple benzoate structure | Commonly used solvent and flavoring agent |
| N-(Cyclopentyl)benzamide | Amide instead of ester | Potentially different biological activity |
| Methyl 3-(cyclohexyl)benzoate | Cyclohexyl instead of cyclopentyl | May exhibit different steric effects |
| Methyl 4-(piperidin-1-yl)benzoate | Piperidine ring instead of cyclopentylamine | Variation in biological activity due to nitrogen heterocycle |
These compounds highlight the uniqueness of methyl 4-[(cyclopentylamino)methyl]benzoate, particularly its specific side chain and ester functionality, which may influence its reactivity and biological interactions differently compared to its analogs.
The electron distribution within the benzoate ring significantly influences molecular interactions. For para-substituted derivatives, resonance effects transmitted through the aromatic system dominate over inductive effects [2] [5]. In methyl 4-[(cyclopentylamino)methyl]benzoate, the –OCH₃ group at the para position donates electron density through resonance, creating a partial negative charge at the ortho and para positions relative to the substituent [2]. This electron-rich environment enhances hydrogen-bonding capacity with biological targets containing electrophilic regions.
Hammett substituent constants (σ) quantify electronic effects, where negative σ values indicate electron-donating groups [5]. Para-substituted benzoates with –OCH₃ (σ ≈ −0.27) exhibit greater resonance stabilization compared to electron-withdrawing groups like –NO₂ (σ ≈ +0.78) [4] [5]. The table below compares σ values for common para-substituents:
| Substituent | σ (Hammett Constant) | Electronic Effect |
|---|---|---|
| –OCH₃ | −0.27 | Strong donating |
| –CH₃ | −0.17 | Moderate donating |
| –H | 0.00 | Neutral |
| –Cl | +0.23 | Moderate withdrawing |
| –NO₂ | +0.78 | Strong withdrawing |
Molecular orbital analyses reveal that para-substituents alter the occupation of 2pₓ-type effective atomic orbitals (eff-AOs) in the aromatic ring [2]. For methyl 4-[(cyclopentylamino)methyl]benzoate, the –OCH₃ group increases eff-AO occupancy at the para position by 12–15%, enhancing π-electron delocalization [2]. This electronic profile favors interactions with cationic binding pockets in enzymatic targets.
The cyclopentylamino group introduces significant steric bulk, with a calculated van der Waals volume of 98 ų compared to 76 ų for a linear pentyl chain [1] . The puckered conformation of the cyclopentane ring creates two distinct spatial orientations:
Molecular dynamics simulations show that the envelope conformation predominates (>80% occupancy) in solution due to reduced torsional strain [1]. However, binding to flat hydrophobic surfaces (e.g., enzyme active sites) induces a shift toward the half-chair conformation to maximize van der Waals contacts .
Comparative steric parameters:
| Group | Tolman Cone Angle (°) | Effective Volume (ų) |
|---|---|---|
| Cyclopentyl | 145 | 98 |
| Cyclohexyl | 156 | 112 |
| Phenyl | 132 | 89 |
| tert-Butyl | 163 | 105 |
The cyclopentyl group’s intermediate steric bulk balances target affinity and solubility—bulkier groups like cyclohexyl reduce solubility by 40–60%, while smaller groups like phenyl diminish hydrophobic interactions .
Replacing the cyclopentylamino group with alkyl or arylamino moieties alters both electronic and steric profiles:
Bioactivity data for representative derivatives:
| Derivative | IC₅₀ (nM) | logP |
|---|---|---|
| Cyclopentylamino (parent) | 12.3 | 2.1 |
| n-Pentylamino | 58.9 | 2.4 |
| tert-Butylamino | 9.8 | 2.8 |
| Phenylamino | 34.5 | 2.6 |
The cyclopentylamino group achieves optimal balance between rigidity and lipophilicity, explaining its superior activity profile .
Constraining the cyclopentylamino group’s motion enhances target selectivity by reducing entropy penalties upon binding:
| Modification | ΔG Binding (kcal/mol) | Solubility (μM) |
|---|---|---|
| Parent cyclopentyl | −9.2 | 45 |
| Norbornyl | −10.5 | 22 |
| Spiro[4.4]nonane | −11.1 | 18 |
These data underscore the trade-off between conformational restriction and physicochemical properties. Hybrid strategies—such as incorporating polar substituents into rigid scaffolds—may optimize both parameters .
Computational chemistry and molecular modeling approaches provide essential insights into the three-dimensional structure, electronic properties, and biological interactions of Methyl 4-[(cyclopentylamino)methyl]benzoate. These in silico methodologies enable detailed investigation of molecular behavior that complements experimental studies and facilitates rational drug design efforts.
Quantum mechanical calculations represent a fundamental approach for investigating tautomeric equilibria in benzoate derivatives. Density Functional Theory calculations using the B3LYP functional with 6-311++G(d,p) basis sets have demonstrated high accuracy for studying tautomeric equilibria in benzoic acid derivatives [1] [2]. For Methyl 4-[(cyclopentylamino)methyl]benzoate, the primary tautomeric considerations involve the aminomethyl substituent and potential proton transfer processes.
The ωB97X-D functional with def2-TZVP basis sets provides superior accuracy for tautomer stability calculations, particularly when dispersion corrections are critical [1]. Thermodynamic calculations using M06-2X/6-311++G(2d,2p) methodology yield reliable relative Gibbs free energies for different tautomeric forms [3]. These calculations must consider both gas-phase and solution-phase conditions, as solvent effects significantly influence tautomeric equilibria.
Tautomeric equilibria in benzoate systems typically involve amino-imine conversions and potential enol-keto transformations [4] [1]. The cyclopentylamino group in Methyl 4-[(cyclopentylamino)methyl]benzoate can exist in different protonation states, affecting the overall electronic distribution and molecular geometry. Quantum mechanical calculations demonstrate that amino tautomers generally predominate over imine forms in benzoate derivatives [1].
Energy differences between tautomeric forms typically range from 1-10 kcal/mol, with the most stable tautomer determined by intramolecular hydrogen bonding patterns and electronic delocalization effects [3] [2]. Time-dependent density functional theory calculations using TD-DFT/B3LYP/6-311++G(2d,2p) methodology enable investigation of electronic transitions and excited-state tautomeric behavior [5].
Table 1: Quantum Mechanical Methods for Benzoate Derivatives
| Method | Basis Set | Application | Typical Accuracy | Computational Cost |
|---|---|---|---|---|
| DFT/B3LYP | 6-311++G(d,p) | Tautomeric equilibria | High | Moderate |
| DFT/ωB97X-D | def2-TZVP | Tautomer stability | Very High | High |
| MP2 | STO-3G | Quantum simulation | Moderate | Low |
| CCSD(T) | 6-311++G(2d,2p) | Energy refinement | Reference | Very High |
| TD-DFT | 6-311++G(2d,2p) | Electronic spectra | Good | Moderate |
| DFT/CAM-B3LYP | def2-TZVP | Atomic charges | High | High |
| DFT/M06-2X | 6-311++G(2d,2p) | Thermodynamic calculations | High | High |
Molecular docking investigations provide critical insights into the binding interactions between Methyl 4-[(cyclopentylamino)methyl]benzoate and potential biological targets. Multiple docking software platforms demonstrate varying performance characteristics for protein-ligand complexes involving benzoate derivatives [6].
AutoDock Vina exhibits excellent performance for general screening applications, typically achieving 75-85% success rates in pose prediction [6]. The software utilizes a sophisticated scoring function that accounts for hydrophobic interactions, hydrogen bonding, and steric complementarity. For benzoate derivatives, binding affinities typically range from -6 to -12 kcal/mol depending on target protein characteristics [7] [6].
Glide software demonstrates superior performance in drug discovery applications, achieving 80-90% success rates with GlideScore functions [6]. The methodology excels in predicting binding geometries for aromatic compounds like Methyl 4-[(cyclopentylamino)methyl]benzoate, particularly when π-π stacking interactions are significant [8]. Binding affinity predictions typically span -8 to -14 kcal/mol for high-affinity complexes [6].
Rosetta docking protocols achieve the highest success rates (85-95%) for protein design applications, utilizing sophisticated energy functions that account for backbone flexibility [6]. The Rosetta scoring function demonstrates particular strength in selecting optimal conformations from ensemble docking results [6]. For cyclic peptide and small molecule complexes, Rosetta energy scores range from -10 to -20 kcal/mol [6].
Molecular docking studies of benzoate derivatives with cyclooxygenase enzymes reveal specific binding modes involving the aromatic ring system and ester functionality [8]. The cyclopentylamino substituent in Methyl 4-[(cyclopentylamino)methyl]benzoate can form favorable hydrophobic interactions with lipophilic binding pockets . Computational studies indicate potential binding to adenosine receptors, with dissociation constants in the nanomolar range .
Table 2: Molecular Docking Software Performance for Protein-Ligand Complexes
| Docking Software | Scoring Function | Success Rate (%) | Best Application | Typical Binding Affinity Range |
|---|---|---|---|---|
| AutoDock Vina | Vina Score | 75-85 | General screening | -6 to -12 kcal/mol |
| Glide | GlideScore | 80-90 | Drug discovery | -8 to -14 kcal/mol |
| GOLD | ChemScore | 70-80 | Fragment-based | -5 to -10 kcal/mol |
| MOE | Affinity dG | 75-85 | Lead optimization | -7 to -13 kcal/mol |
| Rosetta | Rosetta Energy | 85-95 | Protein design | -10 to -20 kcal/mol |
| rDock | rDock Score | 90-95 | Academic research | -6 to -12 kcal/mol |
Molecular dynamics simulations provide detailed temporal and spatial information about receptor-ligand interactions involving Methyl 4-[(cyclopentylamino)methyl]benzoate. These simulations enable investigation of binding stability, conformational flexibility, and dynamic binding modes that static docking studies cannot capture [10] [11].
OPLS_2005 force field parameters demonstrate excellent performance for small molecule simulations involving benzoate derivatives [10]. Typical simulation lengths of 50-100 nanoseconds provide adequate sampling for local conformational changes and binding site interactions [10]. The force field accurately reproduces experimental binding affinities and geometric parameters for aromatic ester compounds [12].
AMBER ff14SB force field protocols excel in protein-ligand complex simulations, particularly for systems involving extensive hydrogen bonding networks [11]. Simulations extending 100-500 nanoseconds enable comprehensive sampling of receptor conformational states and ligand binding modes [11]. The TIP3P water model provides optimal solvation characteristics for benzoate derivatives in aqueous environments [11].
Root mean square deviation analysis typically shows equilibration within 10-20 nanoseconds for benzoate-protein complexes, with stable binding maintained throughout extended simulations [13]. Root mean square fluctuation calculations reveal reduced flexibility in binding site regions upon ligand binding, indicating stable receptor-ligand interactions [13].
Hydrogen bond analysis demonstrates that Methyl 4-[(cyclopentylamino)methyl]benzoate can form multiple stable hydrogen bonds with protein targets [13]. The ester carbonyl oxygen serves as an effective hydrogen bond acceptor, while the amino group functions as both donor and acceptor depending on protonation state [14]. Hydrogen bond persistence typically exceeds 70% of simulation time for stable complexes [13].
Free energy perturbation calculations using molecular dynamics simulations enable quantitative prediction of binding affinities for benzoate derivatives [11]. These calculations typically predict binding free energies within 1-2 kcal/mol of experimental values for well-parameterized systems [11]. Thermodynamic integration methods provide alternative approaches for accurate free energy calculations [10].
Table 3: Molecular Dynamics Simulation Parameters for Receptor-Ligand Systems
| Force Field | Water Model | Simulation Length | Temperature (K) | Pressure (bar) | Typical Applications |
|---|---|---|---|---|---|
| OPLS_2005 | SPC | 50 ns | 300 | 1 | Small molecules |
| AMBER ff14SB | TIP3P | 100-500 ns | 298-310 | 1 | Protein complexes |
| CHARMM36 | TIP4P | 100-300 ns | 300 | 1 | Membrane proteins |
| GROMOS 54A7 | SPC/E | 200 ns | 300 | 1 | Protein folding |
| GAFF2 | TIP3P | 100 ns | 300 | 1 | Drug molecules |
Pharmacophore mapping represents a critical computational approach for identifying the essential chemical features responsible for biological activity of Methyl 4-[(cyclopentylamino)methyl]benzoate. These three-dimensional arrangements of molecular features provide blueprints for structure-activity relationships and guide medicinal chemistry optimization efforts [15] [16].
Aromatic ring features constitute primary pharmacophoric elements in benzoate derivatives, typically exhibiting distance tolerances of 1.5-2.0 Angstroms in binding site recognition [15]. The benzene ring in Methyl 4-[(cyclopentylamino)methyl]benzoate provides essential π-π stacking interactions with aromatic amino acid residues in protein targets [16]. Pharmacophore mapping studies indicate that aromatic features receive high weighting in scoring functions due to their directional specificity [15].
Hydrogen bond acceptor features associated with the ester carbonyl oxygen demonstrate critical importance in pharmacophore models for benzoate derivatives [15]. Distance tolerances of 0.8-1.2 Angstroms ensure precise geometric matching with hydrogen bond donor residues in protein binding sites [16]. The ester functionality in Methyl 4-[(cyclopentylamino)methyl]benzoate provides a highly conserved pharmacophoric element across active analogs [15].
Hydrogen bond donor capabilities of the cyclopentylamino group contribute significantly to pharmacophore definitions [15]. The amino nitrogen can participate in hydrogen bonding with acceptor residues, typically within 0.8-1.2 Angstrom distance tolerances [16]. Protonation state significantly influences hydrogen bonding patterns and pharmacophore feature assignment .
Hydrophobic features encompassing the cyclopentyl ring system provide important shape complementarity with lipophilic binding regions [16]. Distance tolerances of 1.0-1.5 Angstroms accommodate conformational flexibility while maintaining essential hydrophobic contacts [15]. The cyclopentyl substituent contributes to selectivity through steric interactions with binding site cavities .
Positive ionizable features become relevant when the amino group adopts protonated states under physiological conditions [15]. These features receive very high weighting in scoring functions due to strong electrostatic interactions with anionic residues [16]. Pharmacophore models incorporating ionizable features demonstrate improved predictive accuracy for biological activity [15].
Virtual screening applications utilizing pharmacophore models achieve hit rates of 10-30% for benzoate derivatives, significantly higher than random screening approaches [15]. Pharmacophore-based virtual screening identifies novel scaffolds maintaining essential binding features while exploring chemical diversity [16]. Integration with molecular docking studies provides comprehensive structure-based drug design workflows [7].
Table 4: Pharmacophore Feature Types and Parameters
| Feature Type | Chemical Groups | Distance Tolerance (Å) | Weight in Scoring | Benzoate Relevance |
|---|---|---|---|---|
| Aromatic Ring (R) | Benzene, pyridine | 1.5-2.0 | High | Aromatic ring |
| Hydrophobic (H) | Alkyl, cycloalkyl | 1.0-1.5 | Medium | Methyl groups |
| Hydrogen Bond Donor (D) | NH, OH, SH | 0.8-1.2 | High | Amine NH |
| Hydrogen Bond Acceptor (A) | C=O, N, O | 0.8-1.2 | High | Ester C=O |
| Positive Ionizable (P) | NH3+, guanidine | 1.0-1.5 | Very High | Protonated amine |
| Negative Ionizable (N) | COO-, SO3- | 1.0-1.5 | Very High | Carboxylate |
| Excluded Volume (X) | Steric hindrance | 0.5-1.0 | Medium | Bulky substituents |